molecular formula C25H32ClFO6 B10783965 Methyl 9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate

Methyl 9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate

カタログ番号 B10783965
分子量: 483.0 g/mol
InChIキー: XHUSUTDNSIBJDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The specific synthetic routes and reaction conditions for CGP-13774 are not widely documented in publicly available sources. as a small molecule drug, its synthesis likely involves multiple steps of organic reactions, including the formation of carbon-carbon and carbon-heteroatom bonds, followed by purification and characterization processes. Industrial production methods would typically involve optimizing these synthetic routes for scalability, yield, and purity, often using techniques such as high-performance liquid chromatography (HPLC) for purification.

化学反応の分析

CGP-13774, like many small molecule drugs, can undergo various chemical reactions. These may include:

    Oxidation: Involving the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Involving the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involving the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

科学的研究の応用

CGP-13774 has been explored for various scientific research applications, including:

作用機序

The exact mechanism of action of CGP-13774 is not fully elucidated. it is believed to interact with specific molecular targets and pathways involved in immune and inflammatory responses. This interaction likely modulates the activity of certain enzymes or receptors, leading to therapeutic effects in conditions like asthma and allergic rhinitis .

類似化合物との比較

CGP-13774 can be compared with other small molecule drugs used for similar therapeutic purposes. Some similar compounds include:

    Montelukast: Used for treating asthma and allergic rhinitis by blocking leukotriene receptors.

    Fluticasone: A corticosteroid used for reducing inflammation in respiratory conditions.

    Cetirizine: An antihistamine used for treating allergic reactions.

Compared to these compounds, CGP-13774’s uniqueness lies in its specific molecular structure and potential mechanism of action, which may offer distinct therapeutic benefits or side effect profiles.

特性

分子式

C25H32ClFO6

分子量

483.0 g/mol

IUPAC名

methyl 9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C25H32ClFO6/c1-6-20(30)33-25(21(31)32-5)13(2)9-15-16-11-18(27)17-10-14(28)7-8-22(17,3)24(16,26)19(29)12-23(15,25)4/h7-8,10,13,15-16,18-19,29H,6,9,11-12H2,1-5H3

InChIキー

XHUSUTDNSIBJDW-UHFFFAOYSA-N

正規SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C)C(=O)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。